1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-fluoro-3-methylphenylmethyl group
Preparation Methods
The synthesis of 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzyl chloride and cyclopropanecarboxylic acid.
Reaction Conditions: The key step involves the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid and this compound share structural similarities.
Uniqueness: The presence of the fluoro and methyl groups in specific positions on the phenyl ring imparts unique chemical and biological properties to the compound. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-6-9(2-3-10(8)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVIHKGYWUJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2(CC2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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